molecular formula C5H4FIN2 B1457263 2-Fluoro-6-iodopyridin-3-amine CAS No. 1422443-52-4

2-Fluoro-6-iodopyridin-3-amine

Cat. No.: B1457263
CAS No.: 1422443-52-4
M. Wt: 238 g/mol
InChI Key: RMWFPFKSXBTAGZ-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodopyridin-3-amine is a useful research compound. Its molecular formula is C5H4FIN2 and its molecular weight is 238 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Fluoro-6-iodopyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The presence of both fluorine and iodine atoms in its structure makes it a versatile compound for studying halogen interactions in biological systems. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions and the presence of other cofactors .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by binding to specific transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active site of enzymes, such as cytochrome P450, and either inhibit or activate their catalytic activity. This binding is often facilitated by the halogen atoms in the compound, which can form halogen bonds with amino acid residues in the enzyme’s active site. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation rates and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cell proliferation. At high doses, it can become toxic and cause adverse effects, such as liver damage and increased oxidative stress. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of binding proteins and the compound’s affinity for specific cellular structures .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its overall impact on cellular processes .

Properties

IUPAC Name

2-fluoro-6-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWFPFKSXBTAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluoropyridin-3-amine (5.00 g, 44.60 mmol) in DMF (100 mL) was added N-iodosuccinimide (11.04 g, 49.06 mmol). The resulting mixture was stirred overnight. The reaction mixture was partitioned between EtOAc and water. The organic layer was dried with MgSO4 and concentrated. The residue was purified on silica eluted 0 to 50% EtOAc in Heptane. 2-fluoro-6-iodopyridin-3-amine was obtained as a dark tan solid (8.8674 g, 83%). To an ice cooled mixture of tert-Butyl nitrite (356.8 uL, 3.000 mmol) and Copper(II) bromide (536.0 mg, 2.400 mmol) in Acetonitrile (5 mL) was added 2-fluoro-6-iodopyridin-3-amine was obtained as a dark tan solid (476.0 mg, 2.000 mmol). The resulting mixture was stirred overnight allowing warming to room temperature. The mixture was filtered through Celite. The filtrated was concentrated. The residue was partitioned between Et2O and saturated NH4Cl. The organic layer was dried with MgSO4, and then concentrated. The residue was purified on silica eluted with 0 to 20% EtOAc in Heptane. 3-Bromo-2-fluoro-6-iodopyridine was obtained as a yellow solid (407.1 mg, 57%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.04 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-iodopyridin-3-amine
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.